molecular formula C25H32N2O3 B5064406 N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide

N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide

Cat. No. B5064406
M. Wt: 408.5 g/mol
InChI Key: MXTIVVUFKVHFME-UHFFFAOYSA-N
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Description

“N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The molecule also contains amide and ether functionalities, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a piperidine ring, a benzyl group, a methyl group, a phenoxy group, and a propanamide group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine rings, amide functionalities, and ether linkages can undergo a variety of chemical reactions. For example, the piperidine ring can participate in reactions like hydrogenation or halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperidine derivatives are active in the central nervous system, so if this compound is intended as a drug, it might interact with receptors in the brain .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. If it shows promising activity in biological systems, it could be developed further as a pharmaceutical .

properties

IUPAC Name

N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-26(20-22-8-4-2-5-9-22)24(28)13-12-21-14-17-27(18-15-21)25(29)16-19-30-23-10-6-3-7-11-23/h2-11,21H,12-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIVVUFKVHFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide

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